(2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol
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Overview
Description
The compound (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol is an indole derivative. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound contains an indole nucleus, which is a common structural motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol typically involves the reaction of 1H-indole-3-ethanamine with a suitable aldehyde or ketone under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its indole nucleus makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology
Biologically, this compound has shown potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine
In medicine, indole derivatives are being explored for their therapeutic potential in treating diseases such as cancer, HIV, and tuberculosis. The compound’s ability to modulate biological pathways and inhibit specific enzymes is of particular interest .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The indole nucleus can bind to various biological macromolecules, modulating their activity and leading to therapeutic effects . The compound may also interfere with cellular signaling pathways, affecting cell proliferation, apoptosis, and other critical processes .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-ethanamine: A precursor in the synthesis of (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol.
N-Methyltryptamine: Another indole derivative with similar biological activities.
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate: A related compound with potential therapeutic applications.
Uniqueness
What sets this compound apart from similar compounds is its specific structural features, which confer unique biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound in scientific research and industrial applications .
Properties
CAS No. |
62580-23-8 |
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Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[2-[2-[2-(1H-indol-3-yl)ethylamino]ethyl]phenyl]methanol |
InChI |
InChI=1S/C19H22N2O/c22-14-17-6-2-1-5-15(17)9-11-20-12-10-16-13-21-19-8-4-3-7-18(16)19/h1-8,13,20-22H,9-12,14H2 |
InChI Key |
CGCDBSBOWMUMRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNCCC2=CNC3=CC=CC=C32)CO |
Origin of Product |
United States |
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